molecular formula C10H9BrN6O B4746705 N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide

N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide

Cat. No. B4746705
M. Wt: 309.12 g/mol
InChI Key: MVYVIMWUOSXAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide, also known as ATB-346, is a novel drug that has gained attention in recent years due to its potential therapeutic effects. This compound belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2 activity, N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are important mediators of inflammation. Additionally, N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide has been shown to reduce the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of inflammation and pain. Additionally, N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide has been shown to have a safer profile compared to traditional NSAIDs, making it a better choice for long-term studies. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the use of N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide in scientific research. One area of interest is the potential use of this compound in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide may have potential applications in the treatment of chronic pain. Another area of interest is the development of new analogs of this compound with improved pharmacokinetic properties and efficacy. Finally, further studies are needed to fully understand the mechanisms of action of N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide and its potential side effects.

Scientific Research Applications

N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide has been extensively studied for its potential therapeutic effects. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising drug candidate for the treatment of various inflammatory diseases such as arthritis, inflammatory bowel disease, and chronic pain. Additionally, N-(2-allyl-2H-tetrazol-5-yl)-5-bromonicotinamide has been shown to have a safer profile compared to traditional NSAIDs, with a reduced risk of gastrointestinal side effects.

properties

IUPAC Name

5-bromo-N-(2-prop-2-enyltetrazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN6O/c1-2-3-17-15-10(14-16-17)13-9(18)7-4-8(11)6-12-5-7/h2,4-6H,1,3H2,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYVIMWUOSXAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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